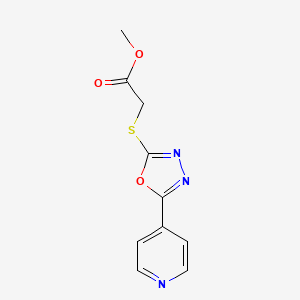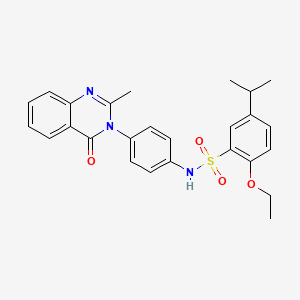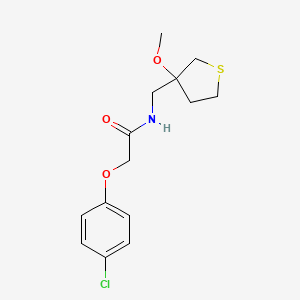![molecular formula C19H17FN4O2S B2607869 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea CAS No. 891105-34-3](/img/structure/B2607869.png)
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group, and finally the formation of the urea linkage with the methylbenzothiazole .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the fluorophenyl group, the urea linkage, and the methylbenzothiazole group. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrolidinone ring, the fluorophenyl group, the urea linkage, and the methylbenzothiazole group. These groups could participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the presence of the urea linkage could influence its hydrogen bonding capabilities .Applications De Recherche Scientifique
Role of Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
Orexins and their receptors modulate various physiological processes, including feeding, arousal, stress, and drug abuse. The study explores the effects of selective orexin receptor antagonists in a binge eating model in rats, highlighting the potential role of these mechanisms in treating compulsive food seeking and intake behaviors (Piccoli et al., 2012).
Synthesis of 1,3,4‐Thiadiazol-2-Yl Urea Derivatives
This paper presents a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation, offering a more efficient approach to creating these compounds. Such derivatives could be relevant to the study of similar complex ureas (Li & Chen, 2008).
Synthesis and Characterization of New Polyureas
The research focuses on synthesizing and characterizing new polyureas based on various diisocyanates, indicating the versatility and broad application potential of urea derivatives in material science (Mallakpour & Raheno, 2003).
Synthesis, Structure, and Biological Activity of Thiazolyl Urea Derivatives
This study synthesizes novel thiazolyl urea derivatives and evaluates their antitumor activities, demonstrating the potential of urea derivatives in medicinal chemistry and cancer research (Ling et al., 2008).
Anticancer Effects of Benzothiazol-2-Yl Urea Derivatives
This paper investigates the anticancer effects of benzothiazol-2-yl urea derivatives, highlighting their potential as anticancer agents with low toxicity. Such research underscores the therapeutic relevance of complex ureas in oncology (Xie et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-11-4-2-7-15-17(11)22-19(27-15)23-18(26)21-13-9-16(25)24(10-13)14-6-3-5-12(20)8-14/h2-8,13H,9-10H2,1H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPREHIUZGYRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2607792.png)
![(3,3-Difluorocyclobutyl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2607793.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2607794.png)
![(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride](/img/structure/B2607795.png)


![3-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-(4-chlorophenyl)-4(1H)-pyridazinone](/img/structure/B2607800.png)


![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2607807.png)